molecular formula C10H12BrNO2 B3026637 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 1036761-99-5

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No.: B3026637
CAS No.: 1036761-99-5
M. Wt: 258.11
InChI Key: BPHBVRBLDHTPKV-UHFFFAOYSA-N
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Description

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS 892502-16-8) is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a brominated pyridine core ether-linked to a tetrahydropyran ring, a structural motif recognized as a privileged scaffold in medicinal chemistry. Its primary research application lies in the synthesis of complex molecules targeting transformative therapeutic pathways. Specifically, this bromopyridine derivative serves as a critical building block in the exploration of novel Transforming Growth Factor-beta (TGF-β) inhibitors. The TGF-β signaling pathway is a validated target for cancer therapy, and its inhibition is a promising strategy for treating conditions like hepatocellular carcinoma. Research indicates that compounds incorporating similar tetrahydropyran-oxy-pyridine architectures are utilized to create potent TGF-β type 1 receptor (TGFβR1) inhibitors, which can suppress downstream SMAD phosphorylation and demonstrate significant anti-tumor activity in vitro and in vivo . Furthermore, the presence of both the bromo and pyran-oxy substituents on the pyridine ring makes it a versatile precursor for further functionalization via cross-coupling reactions and the construction of complex heterocyclic systems, which are prevalent in over 85% of FDA-approved anticancer drugs . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHBVRBLDHTPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731431
Record name 4-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036761-99-5
Record name 4-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has shown promise as an inhibitor or modulator of various enzymes and proteins, making it significant in drug discovery. Its ability to interact with active sites of enzymes may influence metabolic pathways, cellular processes, and gene expression related to cell growth and apoptosis.

Case Study: Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. For example, studies have demonstrated that derivatives can inhibit activin-like kinase 5 (ALK5), which is crucial in the TGF-β signaling pathway associated with tumor growth and fibrotic diseases .

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: Altering the oxidation state of the pyridine ring.

Table 1: Types of Reactions Involving this compound

Reaction TypeDescription
SubstitutionReplacement of bromine with other groups
Oxidation/ReductionChanges in oxidation state of functional groups
CouplingFormation of larger molecules via coupling reactions

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new materials such as sensors or organic electronics. The solubility and binding affinity characteristics can be explored for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The tetrahydropyran-4-yloxy group can act as a protecting group in organic synthesis, while the bromo group can participate in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine vs. 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine
  • Structural Difference : Bromine at 4-position (target) vs. 3-position (analog).
  • Spectral Data : In 1H NMR, the target compound’s pyridine protons (δ ~8.2–7.3 ppm) differ from the analog due to bromine’s deshielding effects .
This compound vs. 4-Bromo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
  • Structural Difference : THP-4-yloxy (target) vs. THP-2-yloxy with a methyl group at 2-position (analog).

Functional Group Variations

THP-Oxy vs. Cyclopropyl Substituents
  • This compound vs. 4-Bromo-2-cyclopropylpyridine Impact: The THP group enhances solubility in polar solvents (e.g., DMF, dioxane) compared to the hydrophobic cyclopropyl group. Cyclopropyl’s ring strain may increase reactivity in ring-opening reactions . Molecular Weight: Target (C10H12BrNO2, ~274.1 g/mol) vs. cyclopropyl analog (C8H8BrN, ~198.1 g/mol) .
THP-Oxy vs. Pyridone Derivatives
  • This compound vs. 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one
    • Impact : The pyridone derivative lacks aromaticity, increasing hydrogen-bonding capacity and acidity (pKa ~-4.37 predicted) .
    • Applications : Pyridones are common in kinase inhibitors, whereas the target compound is more suited as a coupling precursor .

Halogen and Heteroatom Variations

Bromo vs. Chloro/Fluoro Analogs
  • This compound vs. 3-Bromo-2-fluoro-6-(THP-4-yloxy)pyridine Impact: Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, accelerating reactions like SNAr. Bromine’s larger size may hinder steric access . Molecular Weight: Fluorinated analog (C10H11BrFNO2, ~276.1 g/mol) vs. target (~274.1 g/mol) .

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H NMR)
Target Compound C10H12BrNO2 274.1 Not reported δ 8.22–7.29 (pyridine H)
3-Bromo-2-fluoro-6-(THP-4-yloxy)pyridine C10H11BrFNO2 276.1 Not reported δ 8.18–7.31 (pyridine H)
4-Bromo-2-cyclopropylpyridine C8H8BrN 198.1 Not reported δ 6.0–8.0 (cyclopropyl H)
5-Bromo-2-chloropyrimidin-4-amine C4H4BrClN3 209.5 460–461 N-H peaks at δ ~7.5

Biological Activity

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS No. 1036761-99-5) is a chemical compound that belongs to the pyridine family, characterized by the presence of a bromine atom and a tetrahydro-2H-pyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

The molecular formula of this compound is C10H12BrNO2, with a molecular weight of approximately 258.11 g/mol. Its structure includes a pyridine ring, which is known for its diverse biological activities. The compound is typically stored under controlled conditions (2–8°C) to maintain its stability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological properties. The tetrahydro-2H-pyran moiety may contribute to improved solubility and bioavailability, crucial for therapeutic efficacy .

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor properties. For example, compounds that inhibit the ALK5 receptor have shown promise in controlling tumor growth in various cancer models. In one study, a related compound demonstrated IC50 values of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models at doses of 30 mg/kg .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may influence pathways related to TGF-β signaling, which is implicated in fibrosis and cancer progression. Such inhibition can lead to reduced cellular proliferation and migration, contributing to its therapeutic potential .

Case Studies

  • Study on ALK5 Inhibition : A series of pyridine derivatives were synthesized and tested for their ability to inhibit ALK5 activity. Among these, a derivative closely related to this compound showed significant inhibition with favorable pharmacokinetic properties, suggesting its potential for further development as an anticancer agent .
  • Antiparasitic Activity : Compounds with similar structural features have been explored for their antiparasitic effects. Research indicates that modifications to the pyridine structure can enhance activity against malaria parasites by targeting specific metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key properties:

Compound NameMolecular FormulaMolecular WeightKey Activity
This compoundC10H12BrNO2258.11 g/molAntitumor, Enzyme Inhibition
4-BromopyridineC5H4BrN173.00 g/molAntimicrobial
Tetrahydropyran derivativesVariesVariesVarious biological activities

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 4-bromopyridine) can react with tetrahydro-2H-pyran-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage . Alternatively, intermediates like 4-bromomethyltetrahydropyran (CAS 125552-89-8) may be used in alkylation reactions with hydroxylated pyridines . Reaction optimization often focuses on solvent choice (polar aprotic solvents like DMF) and temperature control (60–80°C) to maximize yield and purity.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., bromine and ether groups) .
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in studies of structurally similar bromopyridine derivatives .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) .

Q. How should this compound be stored to ensure stability?

Store in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible substances (strong acids/bases), as brominated compounds are prone to hydrolysis or decomposition. Stability studies for analogous compounds indicate a shelf life of 12–18 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in bromopyridine derivatives?

Regioselectivity in bromination depends on directing groups and reaction media. For example:

  • Electrophilic bromination : Use Lewis acids (e.g., FeBr3_3) to direct bromine to electron-rich positions .
  • Metal-catalyzed cross-coupling : Employ Pd catalysts (e.g., Suzuki-Miyaura) to install bromine at specific sites via pre-functionalized intermediates .
  • Solvent effects : Polar solvents (e.g., acetonitrile) favor monobromination, while non-polar solvents may lead to di-substitution .

Q. What analytical challenges arise in detecting impurities or by-products during synthesis?

Common issues include:

  • Co-elution in HPLC : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) to separate brominated by-products .
  • Trace moisture sensitivity : Karl Fischer titration ensures solvent dryness, critical for avoiding hydrolysis side reactions .
  • Mass spectrometry artifacts : Deuterated solvents (e.g., DMSO-d6_6) can interfere with HRMS; use matrix-free ionization methods (e.g., ESI) .

Q. How do steric and electronic effects influence the reactivity of the tetrahydro-2H-pyran-4-yloxy group?

  • Steric hindrance : The tetrahedral geometry of the pyran ring reduces accessibility for nucleophilic attack, requiring elevated temperatures for reactions .
  • Electronic effects : The ether oxygen stabilizes adjacent charges via resonance, enhancing electrophilic substitution at the pyridine’s para-position . Kinetic studies of similar systems show a 20–30% rate increase in bromination compared to non-substituted pyridines .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational models?

  • DFT calculations : Optimize molecular geometries using software like Gaussian to predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping in tetrahydro-2H-pyran) that cause signal broadening .
  • Cross-validation : Compare with structurally characterized analogs (e.g., 4-bromo-2-hydroxypyridine) to validate assignments .

Q. What mechanistic pathways explain the compound’s stability under acidic or basic conditions?

  • Acidic conditions : Protonation of the pyridine nitrogen increases electrophilicity, making the bromine susceptible to hydrolysis. Half-life studies at pH <3 show >50% degradation within 24 hours .
  • Basic conditions : The ether linkage undergoes nucleophilic cleavage (e.g., OH^- attack), forming pyridinol and tetrahydro-2H-pyran-4-ol. Kinetic data suggest pseudo-first-order decay with kobsk_{obs} = 0.012 h1^{-1} at pH 10 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 2
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4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

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